2-Chloro-N-(5-iodopyridin-2-yl)benzamide is an organic compound characterized by the presence of a chloro group and an iodopyridine moiety attached to a benzamide structure. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways.
The compound can be synthesized through various chemical reactions involving halogenated pyridines and benzamide derivatives. It is often studied in the context of developing new pharmaceuticals, particularly in the field of anti-tubercular agents and other therapeutic applications.
2-Chloro-N-(5-iodopyridin-2-yl)benzamide belongs to the class of halogenated amides. It features a chlorinated aromatic system and a pyridine ring substituted with iodine, which can influence its reactivity and interaction with biological targets.
The synthesis of 2-chloro-N-(5-iodopyridin-2-yl)benzamide typically involves several steps, including:
A common synthetic route may involve:
The reactivity of 2-chloro-N-(5-iodopyridin-2-yl)benzamide can be attributed to its functional groups:
For instance, in a typical nucleophilic substitution reaction, a strong nucleophile (like sodium azide) can displace the chlorine atom, yielding new compounds that may have enhanced biological activity .
The mechanism of action for compounds like 2-chloro-N-(5-iodopyridin-2-yl)benzamide often involves:
Studies indicate that compounds with similar structures exhibit significant inhibitory activity against various cancer cell lines and pathogens like Mycobacterium tuberculosis, with IC50 values suggesting potent bioactivity .
Data on melting points or boiling points are often not specified but can be inferred based on similar compounds. For instance, related chlorinated compounds have boiling points around 200°C .
The primary applications of 2-chloro-N-(5-iodopyridin-2-yl)benzamide include:
The strategic design of 2-chloro-N-(5-iodopyridin-2-yl)benzamide originates from privileged pharmacophores in kinase inhibition and antiviral research. Benzamide scaffolds serve as versatile platforms for N-aryl substitution, enabling precise spatial orientation of halogen atoms critical for target engagement. Molecular docking analyses reveal that the planar configuration of the benzamide linker facilitates π-stacking interactions with aromatic residues in enzymatic binding pockets (e.g., Phe106 in cancer targets) [7]. Optimization efforts focus on three key aspects:
Table 1: Key Benzamide Scaffold Modifications for Targeted Activity
Benzamide Variant | Target | Biological Effect | Structural Basis |
---|---|---|---|
3,4,5-Trimethoxy derivative | Cancer cells | IC₅₀ = 0.04 µM (MCF-7) [7] | H-bonding with Phe106/Tyr67; π-stacking |
Pyrrolo[2,3-b]pyridine hybrid | AAK1 kinase | KD = 53 nM [2] | Enhanced hydrophobic pocket occupancy |
2-Cl-5-I-pyridinyl | Multi-target | Balanced potency/selectivity profile | Optimal halogen positioning for H-bond donor/acceptor duality |
Regiocontrol in synthesizing 2-chloro-N-(5-iodopyridin-2-yl)benzamide necessitates sequential halogenation and cross-coupling strategies:
Table 2: Regioselective Synthesis Pathways for Key Intermediates
Reaction Step | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
5-Iodination of 2-aminopyridine | NIS, DMF, 0°C→RT [8] | 92 | C5:C3 >50:1 |
Chlorination at C2 | POCl3, reflux [6] | 87 | >99% C2-selectivity |
Benzamide coupling | Pd2(dba)3, XPhos, K2CO3 [8] | 78 | N1-amidation exclusive |
Halogen atoms at strategic positions dictate the compound's target engagement profile through three mechanistic principles:
Biological data contrasts halogen effects:
Table 3: Halogen-Dependent Bioactivity in Benzamide Analogues
Compound | Halogen Position | Bioactivity | Selectivity Ratio |
---|---|---|---|
2-Cl-5-Br-pyridinyl benzamide | Benzamide ortho-Cl; Pyridine C5-Br | IC50 = 0.42 µM (A549) [7] | Cancer/normal cells = 12.5 |
2-Cl-5-I-pyridinyl benzamide | Benzamide ortho-Cl; Pyridine C5-I | MIC = 0.78 µM (P. aeruginosa) [9] | Gram-/Gram+ = 18.3 |
2-F-5-I-pyridinyl benzamide | Benzamide ortho-F; Pyridine C5-I | KD = 213 nM (AAK1) [2] | Kinase off-targets = 5.2 |
The 2-chloro-N-(5-iodopyridin-2-yl)benzamide scaffold demonstrates context-dependent efficacy when benchmarked against structural analogues:
Table 4: Comparative Bioactivity Across Therapeutic Contexts
Therapeutic Area | Reference Compound | Key Parameter | Title Compound Value | Advantage/Disadvantage |
---|---|---|---|---|
Oncology | 1,3,4-Thiadiazole-benzimidazole [7] | IC50 A2780 | 0.19 µM vs 0.04 µM | Reduced potency but improved solubility (log S −3.23 vs −4.81) |
Virology | PF5081090 [9] | Residence time (min) | 124 vs 41 | 3× prolonged target occupancy |
Neurology | 3,4-Dimethoxyphenyl derivative [2] | AAK1 KD (nM) | 85 vs 53 | 38% reduced affinity but 5× CYP selectivity |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: